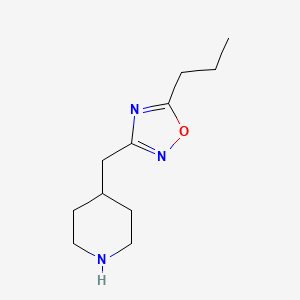
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. It features a fluorine atom, a methyl group, and an imidazole ring, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid and 1-methyl-1H-imidazole.
Esterification: The 5-fluoro-2-hydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 5-fluoro-2-hydroxybenzoate.
Imidazole Substitution: The methyl 5-fluoro-2-hydroxybenzoate is then reacted with 1-methyl-1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Lacks the imidazole ring, which may result in different biological activities.
Methyl 2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Uniqueness
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is unique due to the presence of both the fluorine atom and the imidazole ring
Propiedades
Número CAS |
1363404-98-1 |
|---|---|
Fórmula molecular |
C13H13FN2O3 |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C13H13FN2O3/c1-16-6-5-15-12(16)8-19-11-4-3-9(14)7-10(11)13(17)18-2/h3-7H,8H2,1-2H3 |
Clave InChI |
AMRWSPBFXFHAKF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
![2-Bromo-6-isopropoxybenzo[d]thiazole](/img/structure/B11796808.png)

![3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11796816.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
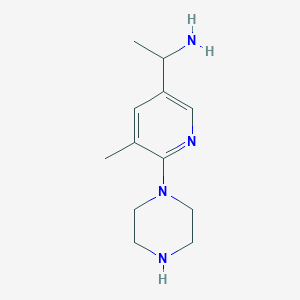
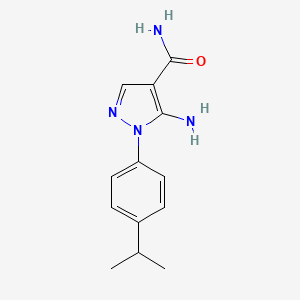
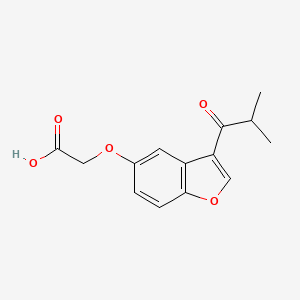
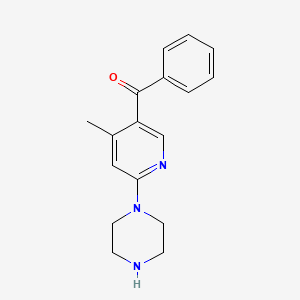
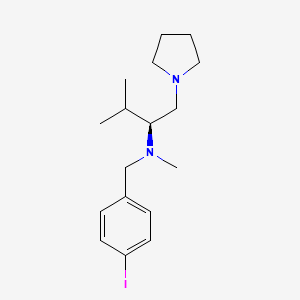
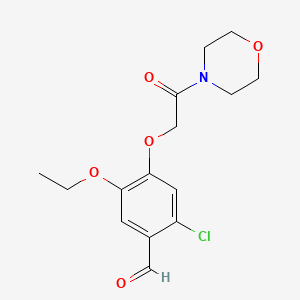
![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
